Ethyl 2-cyano-3-oxobutanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-cyano-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-3-11-7(10)6(4-8)5(2)9/h6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOKVFOTWMZMHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40979569 | |
| Record name | Ethyl 2-cyano-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40979569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
634-55-9 | |
| Record name | Butanoic acid, 2-cyano-3-oxo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=634-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-cyanoacetoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000634559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-cyano-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40979569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-cyano-3-oxobutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.149.005 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Ethyl 2 Cyano 3 Oxobutanoate
Classic Synthetic Routes and Mechanistic Investigations
Knoevenagel Condensation Approaches and Catalysis
The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction. unifap.braston.ac.uk It typically involves the reaction of an active methylene (B1212753) compound with a carbonyl compound, often catalyzed by a base. aston.ac.ukjmcs.org.mx
Ethyl cyanoacetate (B8463686) is a key reactant in the synthesis of various organic compounds. chemprob.orgwikipedia.org In the context of the Knoevenagel condensation, ethyl cyanoacetate can react with various aldehydes and ketones. jmcs.org.mxpatsnap.com For instance, the reaction of ethyl cyanoacetate with aromatic aldehydes in the presence of a suitable catalyst can yield ethyl (E)-2-cyano-3-substituted aryl/alkyl acrylates. researchgate.net One patented method describes the reaction of benzaldehyde (B42025) with ethyl cyanoacetate using an organic solid base catalyst to produce alpha-cyanoethyl cinnamate. patsnap.com Another process involves the reaction of isoamyl aldehyde and ethyl cyanoacetate as a step in the synthesis of pregabalin. patsnap.com
Basic catalysts are crucial for promoting the Knoevenagel condensation. Weak bases like pyridine (B92270) and piperidine (B6355638) are traditionally used. unifap.braston.ac.uk Sodium ethoxide is an effective catalyst for the condensation of aldehydes with ethyl cyanoacetate, leading to the formation of ethyl (E)-2-cyano-3-substituted aryl/alkyl acrylates. researchgate.netyoutube.com Other bases such as sodium hydroxide (B78521) and triethylamine (B128534) have also been shown to be highly effective, particularly in microwave-assisted syntheses, affording high yields of the desired products. unifap.br The choice of base can influence the reaction rate and yield, with stronger bases often leading to better results. unifap.br
Claisen Condensation Reactions and Variations
The Claisen condensation is a fundamental reaction in organic chemistry for forming carbon-carbon bonds between two esters or an ester and another carbonyl compound in the presence of a strong base. wikipedia.orglibretexts.org This reaction results in the formation of a β-keto ester or a β-diketone. libretexts.orgmasterorganicchemistry.com The mechanism is similar to the aldol (B89426) condensation and involves the nucleophilic addition of an ester enolate ion to the carbonyl group of a second ester molecule. libretexts.orgopenstax.org
A variation of the Claisen condensation involves the reaction of ethyl cyanoacetate with diethyl oxalate. This specific reaction is a type of mixed Claisen condensation. In a mixed Claisen condensation, one of the ester partners should ideally be non-enolizable to avoid a mixture of products. organic-chemistry.org However, when a more acidic active methylene compound like ethyl cyanoacetate is used, it can preferentially form the enolate and react with another ester.
Acetoacetic Ester Synthesis Methodology and Alkylation Strategies
The acetoacetic ester synthesis is a versatile method for preparing ketones from alkyl halides and β-keto esters like ethyl acetoacetate (B1235776). jove.comlibretexts.orgwikipedia.org The α-hydrogens of ethyl acetoacetate are acidic and can be readily removed by a base to form a stabilized enolate. openochem.org This enolate can then be alkylated by an SN2 reaction with an alkyl halide. jove.comopenochem.org
Enolate Formation: A base, typically an alkoxide that matches the ester to prevent transesterification, is used to deprotonate the α-carbon of the acetoacetic ester. openochem.orgchemistrysteps.com
Alkylation: The resulting enolate acts as a nucleophile and attacks an alkyl halide, forming a new carbon-carbon bond. jove.commasterorganicchemistry.com
Hydrolysis and Decarboxylation: The alkylated acetoacetic ester is then hydrolyzed to a β-keto acid, which readily undergoes decarboxylation upon heating to yield a ketone. jove.comlibretexts.org
If desired, a second alkyl group can be introduced by repeating the deprotonation and alkylation steps before the final hydrolysis and decarboxylation. libretexts.org This allows for the synthesis of ketones with two different alkyl groups on the alpha carbon. libretexts.org
Table of Reactants and Products in Acetoacetic Ester Synthesis
| Reactant 1 | Reactant 2 | Base | Product after Alkylation | Final Product after Decarboxylation |
| Ethyl acetoacetate | Alkyl Halide (R-X) | Sodium Ethoxide | Ethyl 2-alkyl-3-oxobutanoate | Methyl Ketone (R-CH2COCH3) |
| Ethyl acetoacetate | Benzyl Chloride | Sodium Ethoxide | Ethyl 2-benzyl-3-oxobutanoate | Benzylacetone |
This table is a generalized representation of the acetoacetic ester synthesis.
Alkylation of Enolate Ions Derived from Ethyl Acetoacetate
A primary and well-established method for synthesizing derivatives of ethyl acetoacetate involves the alkylation of its enolate ion. libretexts.orglibretexts.org Ethyl acetoacetate possesses acidic α-hydrogens situated between two carbonyl groups, facilitating its conversion into a nucleophilic enolate ion upon treatment with a suitable base, such as sodium ethoxide. libretexts.orgtcd.ie This enolate then readily reacts with an alkylating agent in an SN2 reaction. libretexts.org
For the synthesis of ethyl 2-cyano-3-oxobutanoate, a cyanating agent is required. The enolate of ethyl acetoacetate can be reacted with a compound like cyanogen (B1215507) chloride to introduce the cyano group at the α-position. The general mechanism involves the deprotonation of ethyl acetoacetate by a base to form the stabilized enolate, which then attacks the electrophilic cyanating agent. This process is analogous to the acetoacetic ester synthesis, which is a versatile method for producing methyl ketones. libretexts.org The reaction is subject to the typical constraints of SN2 reactions, where primary and methyl halides are preferred alkylating agents to avoid competing elimination reactions. libretexts.org
Condensation of Ethyl Cyanoacetate with Acetic Anhydride (B1165640)
The condensation reaction between ethyl cyanoacetate and acetic anhydride presents another pathway for synthesizing related compounds, although direct synthesis of this compound via this specific condensation is less commonly detailed. The acidic methylene group in ethyl cyanoacetate, flanked by both a nitrile and a carbonyl group, makes it suitable for various condensation reactions. wikipedia.orgatamanchemicals.com For instance, the Knoevenagel condensation of ethyl cyanoacetate with aldehydes is a widely reported reaction. atamanchemicals.comresearchgate.net
While not a direct condensation to form the target molecule, related reactions highlight the versatility of ethyl cyanoacetate. For example, self-condensation of ethyl cyanoacetate can occur under certain conditions. In the presence of excess potash in DMSO, it undergoes an intermolecular Claisen-type condensation to yield ethyl 2,4-dicyano-2-[2-cyanoacetyl-3-oxo]-butanoate. chemprob.org Another variation involves the reaction of ethyl cyanoacetate with triethyl phosphite (B83602) and zinc acetate (B1210297), also resulting in a self-condensation product. chemprob.org
Alternative Synthetic Pathways
An alternative and efficient route to acetoacetate derivatives involves the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one, which serves as a precursor for β-dicarbonyl compounds. google.comsigmaaldrich.com This compound can react with alcohols to produce the corresponding acetoacetate esters.
Specifically, for the synthesis of 2-cyanoethyl acetoacetate, a related compound, 2,2,6-trimethyl-4H-1,3-dioxin-4-one is reacted with 3-hydroxypropionitrile. google.comchemicalbook.com In one procedure, these reactants are heated in o-xylene, resulting in a high yield of the product. chemicalbook.com Another method involves heating 2,2,6-trimethyl-4H-1,3-dioxin-4-one with 2-hydroxy-acetonitrile in ethylene. chemicalbook.com A patent describes an improved process for the manufacture of 2-cyanoethyl acetoacetate from 2,2,6-trimethyl-4H-1,3-dioxin-4-one and 2-cyanoethanol, highlighting the industrial importance of this pathway. google.com The reaction is reported to yield the product in good yields, with one source citing 88% and another a crude yield of 95%. google.com
Modern Advancements in Synthetic Protocols
Recent developments in the synthesis of this compound and related compounds have focused on improving the environmental footprint and efficiency of the reactions.
Green Chemistry Approaches to Synthesis
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of synthesizing cyano-containing compounds, this often involves the use of environmentally benign solvents and catalysts. For example, ultrasound has been employed for the synthesis of 3-cyano-8-methyl-2-oxo-4-substituted 1,2,5,6,7,8-hexahydroquinolines in a one-pot multicomponent reaction involving ethyl cyanoacetate. researchgate.net This method is noted for being uncomplicated, faster, and providing higher yields compared to conventional methods. researchgate.net
The use of water as a solvent is another key aspect of green chemistry. nih.gov The synthesis of (E)-ethyl 2-cyano-3-phenylacrylate derivatives, for instance, has been successfully carried out in water catalyzed by morpholine. researchgate.net This approach avoids the use of traditional organic solvents. researchgate.net
Catalytic Systems for Enhanced Efficiency and Selectivity
The choice of catalyst is crucial for optimizing the synthesis of this compound and its derivatives. Heteropoly acids, such as silicotungstic acid, have been used as effective and environmentally friendly catalysts for the esterification of cyanoacetic acid with ethanol (B145695) to produce ethyl cyanoacetate. e3s-conferences.orgresearchgate.net These catalysts are advantageous due to their strong acidity, stability, high activity, and non-corrosive nature. e3s-conferences.org
In the context of Knoevenagel condensation reactions involving ethyl cyanoacetate, various catalysts have been investigated. A study on the condensation of benzaldehyde and ethyl cyanoacetate utilized an organic solid base catalyst that could be recycled and reused, demonstrating high catalytic activity. patsnap.com Another approach employed zeolite catalysts, specifically NaX and CsNaX zeolites grafted with amino groups, for Knoevenagel condensation reactions in a microreactor. atamanchemicals.com Furthermore, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been reported as a highly efficient catalyst for one-pot syntheses of various heterocyclic compounds from aldehydes and active methylene compounds like ethyl cyanoacetate in an aqueous medium. researchgate.net
Data Tables
Table 1: Reagents and Conditions for the Synthesis of 2-Cyanoethyl Acetoacetate from 2,2,6-Trimethyl-4H-1,3-dioxin-4-one
| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Yield | Reference |
| 2,2,6-Trimethyl-4H-1,3-dioxan-4-one (15.50 g) | 3-Hydroxypropionitrile (7.75 g) | o-Xylene (20 mL) | 141 °C | 2 hours | 98.30% | chemicalbook.com |
| 2,2,6-Trimethyl-1,3-dioxin-4-one (1.42 g) | 2-Hydroxy-acetonitrile (0.82 mL) | Ethylene (10 mL) | 140-145 °C | 1 hour | 90% | chemicalbook.com |
Table 2: Catalysts Used in the Synthesis of Ethyl Cyanoacetate and Related Compounds
| Reaction Type | Catalyst | Substrates | Key Advantages | Reference |
| Esterification | Silicotungstic acid and p-toluene sulfonic acid | Cyanoacetic acid, Absolute ethanol | High activity, less environmental pollution, non-corrosive | e3s-conferences.org |
| Knoevenagel Condensation | Morpholine | Ethyl cyanoacetate, Aromatic aldehydes | Green chemistry (water as solvent) | researchgate.net |
| Knoevenagel Condensation | Organic solid base | Benzaldehyde, Ethyl cyanoacetate | Recyclable, high catalytic activity | patsnap.com |
| Knoevenagel Condensation | Amino-grafted Zeolites (NaX, CsNaX) | Ethyl cyanoacetate | Microreactor application | atamanchemicals.com |
| One-pot Synthesis | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Aldehydes, Ethyl cyanoacetate | High efficiency, aqueous medium | researchgate.net |
Microwave-Assisted Synthesis in Heterocyclic Chemistry
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, milder reaction conditions, and reduced synthesis time compared to conventional heating methods. ijpsjournal.comrsc.org This technology is particularly advantageous in heterocyclic chemistry, where the construction of complex ring systems is often required. ijpsjournal.comresearchgate.net While direct microwave-assisted synthesis of this compound is a specific application, the principles are well-demonstrated in the synthesis of various heterocyclic compounds using structurally related precursors. rsc.orgresearchgate.net
The application of microwave irradiation can dramatically shorten reaction times from hours to mere minutes. researchgate.netnih.gov For instance, in reactions involving the cyclocondensation of reagents to form heterocyclic rings like pyrazolo[1,5-a]pyrimidines, microwave heating at high temperatures (e.g., 180°C) can yield products in as little as two minutes with excellent yields (85–97%). rsc.org Similarly, the synthesis of dihydropyrido[2,3-d]pyrimidines through a one-pot, three-component reaction is achieved in 8 minutes under microwave irradiation, affording yields between 68% and 82%. rsc.org These examples underscore the efficiency of microwave technology in promoting the rapid formation of heterocyclic scaffolds, a process where a versatile intermediate like this compound could serve as a valuable building block.
Optimization of Reaction Conditions for Yield and Purity
Achieving optimal yield and purity in the synthesis of this compound necessitates careful control over various reaction parameters. The interplay between solvents, temperature, and reactant stoichiometry is critical to maximizing product formation while minimizing side reactions.
Solvent Effects on Reaction Outcomes
Table 1: Effect of Different Solvents on Product Yield
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) nih.gov |
|---|---|---|---|---|
| 1 | 1,2-Dichloroethane (B1671644) (DCE) | 140 | 20 | 71 |
| 2 | Acetonitrile (MeCN) | 140 | 20 | 55 |
| 3 | Tetrahydrofuran (THF) | 140 | 20 | 45 |
| 4 | 1,4-Dioxane | 140 | 20 | 21 |
| 5 | Toluene | 140 | 20 | 71 |
Temperature and Stoichiometry Control
Temperature is a key parameter in controlling the rate of reaction and product distribution. For the aforementioned microwave-assisted synthesis of an oxazoline, systematically increasing the temperature from 110°C to 140°C led to a progressive increase in product yield from 41% to 70%. nih.gov Further optimization showed that a reaction time of 20 minutes at 140°C was ideal, as shorter or longer durations resulted in decreased yields. nih.gov
The stoichiometry, or the molar ratio of the reactants, is also a critical factor. Experiments demonstrated that varying the ratio of the diazo ester to the aziridine (B145994) did not lead to an improvement in yield, indicating that an optimal ratio exists and that excess of one reactant does not necessarily drive the reaction to completion more efficiently. nih.gov
Table 2: Optimization of Temperature and Time
| Entry | Temperature (°C) | Time (min) | Ratio (Diazo Ester:Aziridine) | Yield (%) nih.gov |
|---|---|---|---|---|
| 1 | 110 | 30 | 1.2 : 1 | 41 |
| 2 | 120 | 30 | 1.2 : 1 | 64 |
| 3 | 130 | 30 | 1.2 : 1 | 68 |
| 4 | 140 | 30 | 1.2 : 1 | 70 |
| 5 | 140 | 20 | 1.2 : 1 | 71 |
| 6 | 140 | 10 | 1.2 : 1 | 66 |
Purification Techniques for the Compound
Following synthesis, purification of the crude product is essential to isolate this compound with high purity. Several standard laboratory techniques are employed for this purpose.
Evaporation: The first step often involves the removal of the reaction solvent under reduced pressure using a rotary evaporator. chemicalbook.com
Chromatography: Flash column chromatography is a widely used method for purifying keto esters. chemicalbook.com For instance, ethyl 2-methyl-3-oxobutanoate can be purified using silica (B1680970) gel flash column chromatography with a solvent system like 5% ethyl acetate in hexane. orgsyn.org This technique separates the target compound from unreacted starting materials and byproducts based on differential adsorption. Other advanced chromatographic methods, such as ion exchange and affinity chromatography, have been used for purifying related enzymes, highlighting the versatility of these techniques. nih.gov
Distillation: For volatile liquid compounds, distillation under reduced pressure (vacuum distillation) is an effective final purification step. orgsyn.org This method separates compounds based on differences in their boiling points and is capable of yielding products with very high purity (>99.9%). orgsyn.org
Washing and Extraction: The crude reaction mixture may be washed with water or a sodium bicarbonate solution to remove water-soluble impurities and unreacted acidic or basic substrates. figshare.com The organic product is then extracted into an immiscible organic solvent, which is subsequently dried over an anhydrous salt like sodium sulfate (B86663) before solvent removal. figshare.com
Chemical Reactivity and Transformation of Ethyl 2 Cyano 3 Oxobutanoate
Keto-Enol Tautomerism Studies and Equilibrium Analysis
Like other β-dicarbonyl compounds, ethyl 2-cyano-3-oxobutanoate exhibits keto-enol tautomerism, an equilibrium between two constitutional isomers: the keto form and the enol form. easetolearn.commasterorganicchemistry.com This equilibrium is a fundamental characteristic that dictates the compound's reactivity. For β-keto esters, the keto tautomer is generally favored; however, the presence of the additional electron-withdrawing cyano group in this compound significantly influences this balance. masterorganicchemistry.comoxfordreference.com Research on analogous compounds, such as diethyl 2-cyano-3-oxosuccinate, shows that the keto-enol equilibrium is strongly shifted to the enol form. mdpi.com The enol form is stabilized by the formation of a conjugated system and intramolecular hydrogen bonding. masterorganicchemistry.com
Spectroscopic methods are essential for identifying and quantifying the keto and enol tautomers in equilibrium. Each tautomer presents a unique spectral fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is particularly useful for distinguishing between the two forms. The keto form is characterized by a signal for the active methylene (B1212753) (-CH₂) protons. In contrast, the enol form shows a characteristic signal for a vinyl proton (-C=CH-) and a broad signal for the enolic hydroxyl (-OH) proton. For the related compound diethyl 2-cyano-3-oxosuccinate, ¹H and ¹³C NMR spectra confirmed the predominance of the enol form in solution. mdpi.com
Infrared (IR) Spectroscopy : IR spectroscopy allows for the identification of key functional groups. The keto form displays a strong absorption band for the C=O (ketone) group and another for the C=O (ester) group. The enol form is characterized by a broad O-H stretching band for the hydroxyl group, a C=C stretching band for the double bond, and a C=O (ester) band, often shifted to a lower frequency due to conjugation. In the IR spectrum of diethyl 2-cyano-3-oxosuccinate, a sharp C≡N absorption appears around 2227 cm⁻¹, along with multiple C=O absorption bands and a broad absorption band at 2500–3300 cm⁻¹, indicative of the enol form. mdpi.com
Ultraviolet (UV) Spectroscopy : UV spectroscopy is sensitive to conjugated systems. The enol form, with its π-conjugated system (C=C-C=O), absorbs at a longer wavelength compared to the non-conjugated keto form. The UV spectrum for diethyl 2-cyano-3-oxosuccinate showed a significant absorption wavelength at 282 nm, confirming the presence of the conjugated enol tautomer. mdpi.com
Table 1: Spectroscopic Data for Characterizing Tautomeric Forms of β-Keto-cyanoesters Data based on analogous compounds like diethyl 2-cyano-3-oxosuccinate mdpi.com
| Spectroscopic Method | Keto Form Feature | Enol Form Feature |
|---|---|---|
| ¹H NMR | Signal for active methylene protons (α-protons) | Signals for vinyl proton and enolic hydroxyl proton |
| IR Spectroscopy | Strong C=O stretching bands (ketone and ester) | Broad O-H stretch, C=C stretch, and conjugated C=O stretch |
| UV Spectroscopy | Weaker absorption at shorter wavelength | Strong absorption at longer wavelength (e.g., ~282 nm) |
The position of the keto-enol equilibrium is not static and can be significantly influenced by external conditions.
Solvent : The polarity of the solvent plays a crucial role. Non-polar, aprotic solvents tend to favor the enol form. This is because the enol tautomer can form a stable intramolecular hydrogen bond, which is more favorable in a non-polar environment where intermolecular hydrogen bonding with the solvent is not possible. masterorganicchemistry.com Conversely, polar, protic solvents like water can disrupt this internal hydrogen bond by forming their own hydrogen bonds with the keto and enol forms, which often shifts the equilibrium toward the more polar keto form. masterorganicchemistry.com For ethyl acetoacetate (B1235776), a related compound, the enol form is significantly more abundant in non-hydrogen-bonding solvents compared to hydrogen-bonding solvents. masterorganicchemistry.com
pH : The acidity or basicity of the solution also affects the tautomeric distribution. The compound is notably acidic, with a reported pKa of 3.0 for this compound. mdpi.com Both acid and base can catalyze the interconversion between the keto and enol forms. masterorganicchemistry.com In basic solutions, the active methylene proton is removed to form an enolate ion. This enolate is a common intermediate for both tautomers, and upon acidification, the equilibrium can be re-established.
Reactions Involving the Active Methylene Group
The defining characteristic of this compound is its active methylene group, positioned between the electron-withdrawing carbonyl and cyano groups. egyankosh.ac.in This structural feature makes the methylene protons acidic and easily removed by a base, generating a resonance-stabilized carbanion (enolate). This nucleophilic carbanion is the key intermediate in many of the compound's characteristic reactions. easetolearn.comscribd.com
The carbanion generated from this compound is a potent nucleophile that readily participates in nucleophilic addition reactions. A primary example is the Michael addition, or conjugate addition, where the carbanion adds to an α,β-unsaturated carbonyl compound. nih.govacs.org This reaction is a powerful tool for forming new carbon-carbon bonds. The mechanism involves the nucleophilic attack of the enolate on the β-carbon of the unsaturated system. acs.org
The enol form of this compound, possessing a carbon-carbon double bond, has the potential to participate in cycloaddition reactions. In these reactions, two or more unsaturated molecules combine to form a cyclic adduct. For instance, a [3+2] cycloaddition could occur between the enol (as a 2π component) and a 1,3-dipole, such as an azide or a nitrile oxide, to synthesize five-membered heterocyclic rings. mdpi.comacs.org The electron-withdrawing groups attached to the double bond of the enol influence its reactivity and regioselectivity in such cycloadditions.
Condensation reactions are a cornerstone of the reactivity of active methylene compounds. scribd.com These reactions typically involve the initial formation of the enolate, which then acts as a nucleophile, attacking an electrophilic center (often a carbonyl carbon), followed by the elimination of a small molecule like water or an alcohol.
A prominent example is the Knoevenagel condensation, where the active methylene compound reacts with an aldehyde or ketone in the presence of a weak base (like an amine) as a catalyst. researchgate.netresearchgate.net The reaction of this compound with an aldehyde, for instance, would yield a highly functionalized α,β-unsaturated product. This type of reaction is highly valued in organic synthesis for its ability to create new carbon-carbon double bonds under relatively mild conditions. researchgate.net
Table 2: Summary of Key Reactions
| Reaction Type | Reagent Class | Product Type |
|---|---|---|
| Nucleophilic Addition | α,β-Unsaturated Carbonyls | C-C bond-formed adduct |
| Cycloaddition | 1,3-Dipoles (e.g., azides) | Five-membered heterocycles |
| Condensation | Aldehydes or Ketones | α,β-Unsaturated cyanoesters |
Transformations of the Nitrile Functionality
The nitrile group in this compound is a versatile functional group that can undergo various chemical transformations. Its reactivity allows for the synthesis of a range of derivatives, primarily through oxidation to carboxylic acids or reduction to primary amines.
Oxidation Reactions to Carboxylic Acids
The conversion of the nitrile functionality into a carboxylic acid is a fundamental transformation in organic synthesis. This is typically achieved through hydrolysis, which can be catalyzed by either acid or base. libretexts.orgchemistrysteps.combyjus.com
Acid-Catalyzed Hydrolysis Mechanism:
Protonation of the nitrile nitrogen increases the electrophilicity of the carbon atom.
Nucleophilic attack by water on the nitrile carbon.
Deprotonation to form an imidic acid tautomer.
Tautomerization to the more stable amide intermediate.
Hydrolysis of the amide under acidic conditions to yield the carboxylic acid. chemistrysteps.com
Alternatively, alkaline hydrolysis involves heating the nitrile with a strong base like sodium hydroxide (B78521). This process yields a carboxylate salt and ammonia (B1221849). libretexts.org To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified with a strong acid. libretexts.org
| Reaction | Conditions | Products |
| Acid Hydrolysis | Heat with dilute acid (e.g., HCl) | Carboxylic Acid, Ammonium (B1175870) Salt |
| Alkaline Hydrolysis | Heat with strong base (e.g., NaOH), followed by acidification | Carboxylate Salt, Ammonia (initially); Carboxylic Acid (after acidification) |
Reduction Reactions to Primary Amines
The nitrile group can be reduced to a primary amine (-CH₂NH₂) using various reducing agents. This transformation is a key method for introducing an aminomethyl group into a molecule.
Catalytic Hydrogenation: This is a widely used and economical method for nitrile reduction. wikipedia.org The reaction involves treating the nitrile with hydrogen gas in the presence of a metal catalyst. chemguide.co.uk
Catalysts: Common catalysts include Raney nickel, palladium (Pd), and platinum dioxide (PtO₂). wikipedia.org Cobalt boride is also used for its selectivity towards primary amines. wikipedia.org
Conditions: The reaction is typically carried out at elevated temperature and pressure. chemguide.co.uk
Byproducts: Depending on the reaction conditions, intermediate imines can react with the primary amine product to form secondary and tertiary amines. wikipedia.orgacsgcipr.org The choice of catalyst and control of reaction parameters like solvent and pH are crucial for maximizing the yield of the primary amine. wikipedia.org
Chemical Reduction: Stoichiometric reducing agents are also effective for converting nitriles to primary amines.
Lithium Aluminium Hydride (LiAlH₄): This is a powerful reducing agent that readily reduces nitriles. The reaction is typically carried out in an anhydrous ether solvent, followed by an acidic workup to yield the primary amine. chemguide.co.uk
Other Reagents: Other reagents such as lithium borohydride, diborane, and sodium in alcohol can also be used. wikipedia.org More recent methods utilize reagents like diisopropylaminoborane with a catalytic amount of lithium borohydride or ammonia borane under thermal conditions. organic-chemistry.org
| Method | Reagents/Catalyst | Typical Conditions | Product |
| Catalytic Hydrogenation | H₂, Raney Ni, Pd/C, or PtO₂ | Elevated temperature and pressure | Primary Amine |
| Chemical Reduction | 1. LiAlH₄ in ether; 2. H₃O⁺ | Anhydrous conditions, followed by aqueous workup | Primary Amine |
| Chemical Reduction | Ammonia borane | Thermal decomposition, no catalyst required | Primary Amine |
Reactions of the Ester Group
The ethyl ester group of this compound is susceptible to reactions typical of carboxylic acid esters, including nucleophilic acyl substitution and hydrolysis.
Nucleophilic Substitution Reactions
The ester functionality can react with various nucleophiles, leading to the substitution of the ethoxy group (-OCH₂CH₃). This is a form of nucleophilic acyl substitution. For instance, reaction with ammonia or primary/secondary amines can yield the corresponding amides. This reactivity is similar to that observed in the related compound, ethyl cyanoacetate (B8463686), which reacts with ammonia to form cyanoacetamide. wikipedia.org Transesterification can also occur when the compound is heated with a different alcohol in the presence of an acid or base catalyst.
Hydrolysis Studies
Ester hydrolysis is the cleavage of an ester into a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. In the case of this compound, the product of ester hydrolysis would be 2-cyano-3-oxobutanoic acid and ethanol (B145695). Research has indicated that aqueous solutions of a related compound, diethyl 2-cyano-3-oxosuccinate, are acidic and can catalyze their own hydrolysis (autohydrolysis). mdpi.com Given that this compound has an acidic proton with a pKa of approximately 3.0, it is plausible that it could also exhibit autohydrolysis in aqueous solutions. mdpi.com
Derivatization Strategies of this compound
Derivatization is the process of transforming a chemical compound into a derivative to enhance its suitability for a specific application, such as chemical analysis or further synthesis. greyhoundchrom.com this compound is a valuable starting material for the synthesis of more complex molecules due to its multiple functional groups.
The presence of an acidic methylene group, flanked by the keto, cyano, and ester groups, makes it a potent nucleophile after deprotonation. This allows it to participate in various carbon-carbon bond-forming reactions. For example, it can be used in Knoevenagel condensation reactions with aldehydes and ketones. cas.cz The enolate generated from this compound can also be alkylated in Sₙ2 reactions, similar to the alkylation of ethyl acetoacetate. tcd.ie
Synthesis of Arylidene Derivatives
The presence of an active methylene group (a carbon atom flanked by two electron-withdrawing groups, in this case, a cyano and a carbonyl group) in this compound facilitates its participation in condensation reactions with aldehydes and ketones. A prominent example is the Knoevenagel condensation, which is used to synthesize arylidene derivatives. periodikos.com.brscirp.org
The reaction typically involves the condensation of this compound with various aromatic aldehydes in the presence of a basic catalyst. The base, such as piperidine (B6355638) or trimethylamine, deprotonates the active methylene group to form a carbanion. periodikos.com.brmdpi.com This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration of the resulting aldol-type intermediate yields the ethyl 2-(arylidene)-3-oxobutanoate derivative. researchgate.net These arylidene derivatives are important synthons for building more complex molecular frameworks, such as pyrazole (B372694) derivatives. researchgate.net
Table 1: Examples of Catalysts and Conditions for Arylidene Derivative Synthesis This table is illustrative of common conditions for Knoevenagel condensation.
| Aldehyde Reactant | Catalyst | Solvent | Reaction Condition | Product Type |
|---|---|---|---|---|
| Aromatic Aldehyde | Piperidine | Ethanol | Reflux | Arylidene Derivative |
| Benzaldehyde (B42025) | Trimethylamine | Acetonitrile | Room Temperature | Benzylidene Derivative |
Formation of Hydrazone Derivatives
The ketone carbonyl group in this compound is susceptible to nucleophilic attack and can readily react with hydrazine (B178648) and its derivatives to form hydrazones. thieme-connect.de This condensation reaction is a standard method for derivatizing aldehydes and ketones. thieme-connect.de
The reaction mechanism involves the nucleophilic addition of the terminal nitrogen of the hydrazine to the electrophilic carbonyl carbon of the butanoate. This is followed by the elimination of a water molecule to form the C=N double bond characteristic of a hydrazone. researchgate.net The reaction is often catalyzed by a small amount of acid. The resulting hydrazone derivatives can be stable compounds or serve as reactive intermediates for further transformations, such as cyclization reactions to form nitrogen-containing heterocycles. thieme-connect.de For instance, the reaction of related β-ketoesters with phenylhydrazine can lead to the formation of pyrazole structures, implying a hydrazone intermediate. researchgate.net
Table 2: General Reaction for Hydrazone Formation
| Reactant 1 | Reactant 2 | Catalyst | Product | Byproduct |
|---|
Stereoselective Transformations
The structure of this compound allows for several types of stereoselective transformations, primarily targeting the ketone carbonyl group and the adjacent chiral center that can be formed.
One significant transformation is the stereoselective reduction of the ketone group to a secondary alcohol. This can be achieved using biocatalysts, such as whole-cell microorganisms or isolated enzymes (ketoreductases). researchgate.netmdpi.com For example, the enzymatic reduction of structurally similar compounds like ethyl 4-cyano-3-oxobutanoate has been shown to produce chiral hydroxy esters with high enantiomeric excess. researchgate.net The choice of microorganism or enzyme dictates the stereochemical outcome, allowing for the selective synthesis of either the (R) or (S)-enantiomer of the corresponding alcohol. mdpi.com
Another approach involves the use of chiral auxiliaries to direct stereoselective reactions. For instance, chiral amines can react with the ketone to form an enantiopure enamine. mdpi.com This chiral enamine can then react with an electrophile, with the chiral auxiliary directing the approach of the electrophile to one face of the molecule, thereby creating a new stereocenter with high selectivity. This strategy has been demonstrated in the stereoselective trifluoromethylthiolation of related β-ketoesters. mdpi.com
Table 3: Examples of Stereoselective Transformations
| Transformation Type | Reagent/Catalyst | Target Site | Stereochemical Outcome |
|---|---|---|---|
| Asymmetric Reduction | Whole-cell Biocatalyst (e.g., Yeast, Bacteria) | Ketone Carbonyl | Chiral Alcohol (e.g., (R)- or (S)-enantiomer) researchgate.netmdpi.com |
| Asymmetric Reduction | Ketoreductase (KRED) | Ketone Carbonyl | Chiral Alcohol with high enantiomeric excess researchgate.net |
Applications in Advanced Organic Synthesis
Role as a Versatile Building Block in Complex Molecular Architectures
Ethyl 2-cyano-3-oxobutanoate's value in organic synthesis stems from the strategic arrangement of its functional groups. As a β-keto ester, the α-hydrogens located between the ketone and ester carbonyls are particularly acidic, facilitating the formation of enolates. These enolates are potent nucleophiles, readily participating in reactions that form new carbon-carbon bonds. The presence of the cyano group further enhances the acidity of the adjacent methine proton and offers an additional site for chemical modification or participation in cyclization reactions.
This dual reactivity makes the compound an indispensable building block for a variety of complex structures. It can undergo alkylation, condensation, and cycloaddition reactions to construct elaborate molecular frameworks. Its ability to participate in multicomponent reactions, where several reactants combine in a single step to form a complex product, highlights its efficiency and utility in modern synthetic chemistry. The compound serves as a key intermediate in the synthesis of various pharmaceuticals, where its functional groups are strategically manipulated to build the core structures of medicinal agents.
Synthesis of Heterocyclic Compounds
One of the most significant applications of this compound is in the synthesis of heterocyclic compounds. Heterocycles are a cornerstone of medicinal chemistry, forming the structural basis for a vast number of natural products and synthetic drugs. The multiple reactive centers within this compound allow it to act as a versatile synthon for constructing various nitrogen- and oxygen-containing ring systems.
The pyrimidine (B1678525) nucleus is a fundamental component of nucleic acids and is found in numerous therapeutic agents. The synthesis of pyrimidine derivatives often involves the condensation of a 1,3-bifunctional three-carbon fragment with a compound containing an N-C-N unit, such as urea, thiourea (B124793), or guanidine. bu.edu.eg this compound serves as an ideal three-carbon building block for this purpose. For instance, in a reaction catalyzed by a base, it can condense with thiourea to construct substituted 2-thioxo-tetrahydropyrimidine derivatives. gsconlinepress.com The reaction proceeds through the initial condensation of the ketone carbonyl group, followed by intramolecular cyclization and dehydration to form the stable heterocyclic ring.
Table 1: Synthesis of Pyrimidine Derivatives
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |
| This compound | Thiourea | K₂CO₃ | 5-Cyano-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine derivative |
Pyridine (B92270) and its derivatives are another class of heterocycles with widespread applications in pharmaceuticals and agrochemicals. rsc.org Specifically, 3-cyano-2-pyridone scaffolds are recognized pharmacophores present in several bioactive molecules. ekb.eg The synthesis of these structures can be achieved through multicomponent reactions involving an activated nitrile substrate like this compound. A common strategy involves a cascade reaction sequence that may include a Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization. rsc.org For example, the reaction of this compound with an aldehyde and an amine source can lead to highly functionalized pyridone derivatives in a one-pot procedure.
Table 2: Synthesis of Pyridine Derivatives
| Reaction Type | Key Reactants | Conditions | Product Type |
| Multicomponent Reaction | This compound, Aldehyde, Ammonium (B1175870) Acetate (B1210297) | Reflux | 3-Cyano-2-pyridone derivative |
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are integral to many drugs due to their diverse pharmacological activities. The most common route to pyrazole (B372694) synthesis involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. this compound, with its β-keto functionality, readily undergoes this reaction. When treated with hydrazine hydrate (B1144303) or substituted hydrazines (e.g., phenylhydrazine), it cyclizes to form functionalized pyrazole derivatives. researchgate.net The reaction typically proceeds by initial formation of a hydrazone at the ketone carbonyl, followed by nucleophilic attack of the second nitrogen atom on the ester carbonyl and subsequent elimination of ethanol (B145695) and water.
Table 3: Synthesis of Pyrazole Derivatives
| Reactant 1 | Reactant 2 | Conditions | Product Type |
| This compound | Phenylhydrazine | Acetic Acid, Reflux | Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate derivative |
Isoxazoles are five-membered heterocycles containing one nitrogen and one oxygen atom adjacent to each other. They are found in a number of clinically used drugs. frontiersin.org The synthesis of isoxazoles can be accomplished by the reaction of 1,3-dicarbonyl compounds with hydroxylamine (B1172632). nih.gov this compound, as a β-ketonitrile, reacts with hydroxylamine hydrochloride in the presence of a base. The reaction involves condensation of hydroxylamine with the ketone, followed by intramolecular cyclization via nucleophilic attack of the oxime oxygen onto the nitrile carbon, yielding a 3-amino-5-methylisoxazole-4-carboxylic acid ester derivative. This method provides a direct and efficient pathway to highly substituted isoxazoles. nih.gov
Table 4: Synthesis of Isoxazole Derivatives
| Reactant 1 | Reactant 2 | Conditions | Product Type |
| This compound | Hydroxylamine | Aqueous Ethanol | 3-Amino-5-methylisoxazole-4-carboxylate derivative |
The quinoline (B57606) scaffold is a key structural motif in many natural products and synthetic pharmaceuticals, known for a broad spectrum of biological activities. daneshyari.com The Combes synthesis is a classic method for preparing quinolines, involving the acid-catalyzed condensation of an aniline (B41778) with a 1,3-dicarbonyl compound. jptcp.com this compound can serve as the 1,3-dicarbonyl component in this reaction. It reacts with a substituted aniline to form a β-amino enone intermediate, which upon treatment with a strong acid, undergoes cyclization and dehydration to afford a highly functionalized quinoline derivative. This reaction allows for the construction of the quinoline ring system with substituents determined by the choice of the starting aniline and the β-keto ester.
Table 5: Synthesis of Quinoline Derivatives
| Reaction Type | Reactant 1 | Reactant 2 | Conditions | Product Type |
| Combes Synthesis | This compound | Substituted Aniline | Acid Catalysis (e.g., H₂SO₄) | 4-Hydroxyquinoline-3-carbonitrile derivative |
Synthesis of Biologically Active Compounds and Pharmaceutical Intermediates
The chemical versatility of this compound makes it a key starting material for the synthesis of various biologically active molecules and essential intermediates for the pharmaceutical and agrochemical industries.
This compound and its close analogs are recognized as important intermediates in the synthesis of pharmaceuticals. For example, the related compound 2-cyanoethyl 3-oxobutanoate serves as an intermediate in the synthesis of Felodipine-d3, a labeled dihydropyridine (B1217469) calcium channel blocker. chemicalbook.com The structural features of this compound make it an ideal precursor for building the core structures of various heterocyclic drugs through reactions like the Hantzsch pyridine synthesis or other condensation reactions.
A critically important application of this compound is in the synthesis of chiral intermediates for statin drugs, such as atorvastatin (B1662188) (Lipitor). The key chiral synthon for the side chain of atorvastatin is ethyl (R)-4-cyano-3-hydroxybutanoate. nih.gov
This enantiomerically pure compound is efficiently prepared via the asymmetric enzymatic reduction of the prochiral ketone in this compound. researchgate.net Specific ketoreductase enzymes, often from microorganisms like Bacillus pumilus, are used to catalyze this reduction with high yield and excellent enantioselectivity, affording the desired (R)-enantiomer. researchgate.net This biocatalytic approach is a cornerstone of green chemistry, providing a sustainable and highly efficient route to a crucial pharmaceutical intermediate. nih.govresearchgate.net
| Research Finding: Synthesis of Statin Intermediate | |
| Starting Material | This compound |
| Reaction | Enzymatic Reduction |
| Key Intermediate | Ethyl (R)-4-cyano-3-hydroxybutanoate nih.gov |
| Enzyme Source Example | Bacillus pumilus Phe-C3 researchgate.net |
| Product Yield | 89.8% researchgate.net |
| Enantiomeric Excess (ee) | 98.5% researchgate.net |
| Application | Key chiral synthon for Atorvastatin (Lipitor) nih.gov |
Derivatives of this compound have shown promise as biologically active agents.
Antimicrobial Activity: Ethyl 2-arylhydrazono-3-oxobutyrates, which are synthesized directly from this compound via the Japp-Klingemann reaction, have demonstrated significant antimicrobial activity. tsijournals.com The specific nature of the aryl substituent can be varied to modulate the biological efficacy against different microbial strains.
Anticancer Activity: The core structure of this compound is a valuable scaffold for building novel anticancer agents. For instance, heterocyclic combretastatin (B1194345) analogues, which can be synthesized from indole (B1671886) precursors derived from this compound, have been evaluated for their anticancer activity against a wide range of human cancer cell lines. nih.gov Certain indole-containing analogues have exhibited potent activity, with GI50 values in the nanomolar range, and function as tubulin polymerization inhibitors. nih.gov
While specific antiviral activities of direct derivatives are less commonly reported, the diverse heterocyclic systems (indoles, thiophenes, etc.) accessible from this compound are well-known pharmacophores in antiviral drug discovery, suggesting a high potential for this compound in generating novel antiviral leads.
Applications in Materials Science
Production of Specialty Chemicals and Polymers
The unique combination of functional groups in this compound makes it a key intermediate in the production of high-value specialty chemicals and provides potential pathways for the development of novel polymers.
Specialty Chemicals Synthesis:
A primary application of this compound is in multicomponent reactions for the synthesis of complex molecular architectures. One of the most notable examples is its use in the Hantzsch pyridine synthesis. wikipedia.orgchemtube3d.com This reaction involves the condensation of an aldehyde, a nitrogen donor (like ammonia (B1221849) or ammonium acetate), and two equivalents of a β-keto ester, such as this compound. wikipedia.orgorganic-chemistry.org The resulting products are 1,4-dihydropyridines (1,4-DHPs) and their oxidized pyridine analogues. wikipedia.org The 1,4-DHP scaffold is the core structure of an important class of cardiovascular drugs known as calcium channel blockers, which includes commercially significant pharmaceuticals like nifedipine (B1678770) and amlodipine. wikipedia.org
Another significant application is the Knoevenagel condensation, where this compound reacts with aldehydes or ketones in the presence of a weak base. thermofisher.com This reaction typically yields α,β-unsaturated compounds, specifically α-cyanoacrylates. scielo.org.mxorganic-chemistry.org These derivatives are important specialty chemicals; for instance, various (E)-ethyl-2-cyano-3-(aryl)acrylates synthesized through this method have been investigated for their potential anticancer activities. scielo.org.mxresearchgate.net The reaction is versatile and can be performed with a wide range of aromatic and heterocyclic aldehydes. organic-chemistry.org
Research Findings on Knoevenagel Condensation:
| Reactant (Aldehyde) | Product | Catalyst | Yield |
| 3-Nitrobenzaldehyde | Ethyl-2-cyano-3-(3-nitrophenyl)acrylate | Diisopropylethylammonium acetate (DIPEAc) | 91% scielo.org.mx |
| 4-Nitrobenzaldehyde | Ethyl-2-cyano-3-(4-nitrophenyl)acrylate | Diisopropylethylammonium acetate (DIPEAc) | 93% scielo.org.mx |
| Thiophene-2-carbaldehyde | Ethyl-2-cyano-3-(thiophen-2-yl)acrylate | Diisopropylethylammonium acetate (DIPEAc) | 91% scielo.org.mx |
Applications in Polymer Science:
As a functionalized molecule, this compound and its derivatives are relevant to materials science and polymer chemistry. Functionalized β-keto esters are considered pivotal intermediates in the synthesis of polymers and resins. While direct polymerization of this compound is not extensively documented, related compounds demonstrate this potential. For example, the alkylation of the closely related precursor, ethyl cyanoacetate (B8463686), with 1,2-dichloroethane (B1671644) has been shown to yield a polymer product. chemprob.org
Furthermore, the products derived from this compound are themselves monomers for polymerization. The α-cyanoacrylates produced via the Knoevenagel condensation are well-known for their ability to undergo rapid anionic polymerization. nih.govmdpi.com For instance, ethyl 2-cyanoacrylate is the monomer used to produce poly(ethyl-2-cyanoacrylate), a biodegradable polymer used in the preparation of nanoparticles for drug delivery systems. nih.gov This demonstrates an indirect but significant route through which this compound contributes to the production of advanced polymers.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound nih.gov |
| Synonyms | Ethyl 2-cyanoacetoacetate, Ethyl α-cyanoacetoacetate nih.govechemi.com |
| CAS Number | 634-55-9 nih.govechemi.com |
| Molecular Formula | C₇H₉NO₃ nih.govechemi.com |
| Molecular Weight | 155.15 g/mol nih.gov |
| Density | 1.12 g/cm³ echemi.com |
| Boiling Point | 115 °C @ 2 Torr echemi.com |
| Flash Point | 91.2 °C echemi.com |
| Water Solubility | Not miscible or difficult to mix in water echemi.com |
Computational and Theoretical Studies
Molecular Dynamics Simulations
While quantum chemical calculations typically focus on static molecules or single reaction pathways, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecular systems over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular interactions.
For Ethyl 2-cyano-3-oxobutanoate, MD simulations could be employed to:
Study its conformational landscape, identifying the most stable arrangements of the molecule in the gas phase or in solution.
Investigate its interactions with solvent molecules, providing insights into solvation effects and solubility.
Simulate its behavior in a condensed phase, helping to understand macroscopic properties like density and viscosity based on intermolecular forces.
Specific MD simulation studies on this compound are not prominently featured in the reviewed literature.
Spectroscopic Data Interpretation through Computational Methods
Computational methods are a vital aid in the interpretation of experimental spectra (e.g., Infrared, Raman, NMR, UV-Vis). By simulating the spectra of a proposed molecular structure, researchers can compare the computational results with experimental data to confirm the structure and assign specific spectral features to molecular motions or electronic transitions.
For instance, DFT calculations can compute the vibrational frequencies of a molecule. These calculated frequencies, when properly scaled, typically show excellent agreement with the peaks observed in an experimental IR spectrum. This allows for the unambiguous assignment of each peak to a specific vibrational mode, such as a C=O stretch, a C≡N stretch, or a C-H bend. While a computational analysis for this compound is not available, data for the related compound Diethyl 2-cyano-3-oxosuccinate shows characteristic experimental IR absorptions for C≡N (2227 cm⁻¹) and C=O (1742, 1667, 1610 cm⁻¹) groups, which computational methods could help to precisely assign. mdpi.com
Table 2: Example of Experimental vs. Computationally-Aided IR Peak Assignment
| Experimental Frequency (cm⁻¹) (Illustrative) | Calculated Frequency (cm⁻¹) (Hypothetical) | Assignment |
| 2230 | 2235 | C≡N stretch |
| 1745 | 1750 | C=O stretch (ester) |
| 1720 | 1725 | C=O stretch (ketone) |
| 1250 | 1255 | C-O stretch (ester) |
Note: This table is illustrative. The experimental frequencies are typical values, and the calculated frequencies are hypothetical, demonstrating how computational data aids in spectral assignment.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques primarily used in medicinal chemistry and drug discovery to understand how the chemical structure of a compound relates to its biological activity. nih.gov
SAR is a qualitative approach that identifies key chemical features (pharmacophores) responsible for a compound's activity by comparing the effects of structural modifications across a series of analogues. creative-biolabs.com
QSAR takes this a step further by developing mathematical models that correlate variations in physicochemical properties (descriptors) with changes in biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds. nih.gov
For derivatives of this compound, SAR and QSAR studies would be invaluable for designing new molecules with tailored biological activities. By synthesizing a library of related compounds—for example, by varying substituents on a parent scaffold derived from this compound—and measuring their biological effects, a QSAR model could be constructed. Descriptors used in such models can range from simple properties like molecular weight and logP (1D-QSAR) to more complex 3D fields describing steric and electrostatic properties (3D-QSAR). creative-biolabs.comnih.gov
Despite the power of these methods, specific SAR or QSAR studies focused on a series of derivatives of this compound have not been identified in the surveyed literature.
Advanced Research Directions and Future Perspectives
Development of Novel Catalytic Systems for Synthesis
The classical synthesis of ethyl 2-cyano-3-oxobutanoate and related compounds often relies on stoichiometric bases like sodium ethanolate in Claisen condensation reactions. mdpi.com While effective, these methods present opportunities for improvement in terms of efficiency, sustainability, and milder reaction conditions. Future research is increasingly focused on developing novel catalytic systems to streamline its synthesis.
Inspired by progress in related fields, research could target the design of heterogeneous catalysts, such as porous organic polymers functionalized with both phosphate and sulfonic acid sites. upgris.ac.id Such materials could offer high stability, reusability, and facilitate easier product purification. Another promising avenue is the exploration of bio-nanocatalysts, where enzymes like lipases are immobilized on nanostructured supports, potentially enabling synthesis under environmentally benign conditions. upgris.ac.id The development of novel phthalocyanine-based metal complexes, which have shown high catalytic activity in other chemical transformations, could also pave the way for new synthetic routes. mdpi.com
| Catalyst Type | Potential Advantages | Research Focus |
| Heterogeneous Acid Catalysts | Reusability, simplified purification, high stability | Development of functionalized porous polymers and biochars. upgris.ac.id |
| Bio-nanocatalysts | Mild reaction conditions, high selectivity, sustainability | Immobilization of enzymes (e.g., lipases) on nanomaterials. upgris.ac.id |
| Organometallic Complexes | High activity, tunable selectivity | Synthesis of novel complexes (e.g., based on phthalocyanines) for C-C bond formation. mdpi.com |
Exploration of New Reactivity Modes and Synthetic Transformations
The reactivity of this compound is largely governed by its keto-enol tautomerism and the presence of multiple electrophilic and nucleophilic sites. mdpi.com While its use in synthesizing heterocycles is established, there remains significant potential to uncover new reactivity modes.
One key area of future exploration is the regioselective cyclization of derivatives containing the 2-cyano-3-ketone fragment. Research has shown that under acidic or basic conditions, complex polycyclic structures can be formed with high selectivity, yielding novel pyran-3-one or alkene β-ketonitrile rings. mdpi.com Further investigation into controlling these reaction pathways could lead to a diverse library of complex heterocyclic compounds. Additionally, the activated C=C double bond in the enol form of the molecule presents opportunities for novel transformations. Drawing parallels from the chemistry of related α-oxo-ketene dithioacetals, future work could explore its use in synthesizing highly substituted aromatic systems or in complex multi-component reactions to form unique acyclic structures. nih.gov
Expansion of Applications in Medicinal Chemistry and Drug Discovery
This compound and its structural motifs are valuable building blocks in medicinal chemistry. The related compound, 2-cyanoethyl 3-oxobutanoate, serves as an intermediate in the synthesis of Felodipine-d3, a dihydropyridine (B1217469) calcium channel blocker. chemicalbook.com This highlights the utility of the core structure in constructing pharmaceutically active agents.
A significant future direction lies in leveraging the 2-cyano-3-oxo functionality to design targeted therapeutic agents. Recent studies have demonstrated that derivatives incorporating a 2-cyano acrylamide scaffold can act as potent inhibitors of the STAT3 signaling pathway, which is implicated in the progression of various cancers. nih.gov One such derivative showed remarkable antiproliferative activity against colorectal cancer cells. nih.gov This success opens the door for using this compound as a starting point to generate libraries of novel STAT3 inhibitors or to target other disease-related enzymes and receptors. The role of the medicinal chemist is crucial in this process, modifying the lead structure to enhance potency, selectivity, and pharmacokinetic properties. researchgate.net
| Structural Motif | Therapeutic Target/Application | Example Compound Class |
| Cyanoacetoacetate Core | Calcium Channel Blockade | Dihydropyridines (e.g., Felodipine) chemicalbook.com |
| 2-Cyano Acrylamide/Acrylate | Signal Transduction Inhibition | STAT3 Inhibitors for cancer therapy nih.gov |
| β-Keto Nitrile | Enzyme Inhibition | Potential for designing inhibitors for various enzyme classes |
Investigation of Stereoselective Syntheses and Asymmetric Catalysis
The carbon atom at the C2 position of this compound is a prochiral center, which becomes a stereocenter upon reaction with various reagents. The development of methods to control the stereochemistry at this position is a critical area for future research. Stereoselective synthesis is paramount in drug discovery, where different enantiomers of a molecule can have vastly different biological activities.
Recent work on complex natural product synthesis has demonstrated that intramolecular cyclizations of fragments containing a 2-cyano-3-ketone moiety can proceed with high stereoselectivity, confirming the formation of specific diastereomers. mdpi.com This indicates that the inherent structural features of the molecule can be used to direct stereochemical outcomes. The next frontier is the development of asymmetric catalytic systems that can generate chiral derivatives of this compound. This would involve designing chiral catalysts—whether metal-based or organocatalysts—that can differentiate between the two faces of the molecule during bond formation, leading to the selective synthesis of one enantiomer over the other.
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis and subsequent modification of this compound are well-suited for integration with modern flow chemistry and automated synthesis technologies. Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability. researchgate.netnih.gov
Adapting the synthesis of this compound to a continuous flow process could lead to higher yields and purity while minimizing waste. nih.gov Furthermore, multi-step transformations starting from this intermediate can be "telescoped" into a single, continuous sequence without isolating intermediates. nih.govmdpi.com For instance, a flow setup could integrate the initial synthesis, a subsequent cyclization reaction, and in-line purification. Automated platforms, which can vary reaction parameters and screen different reagents, could be employed to rapidly generate libraries of derivatives for applications in drug discovery, a process that is significantly more efficient than manual synthesis. soci.org This high-throughput approach is invaluable for accelerating the discovery of new bioactive compounds. researchgate.net
Q & A
Q. What are the common synthetic routes for Ethyl 2-cyano-3-oxobutanoate, and how do reaction conditions influence yield?
this compound is typically synthesized via Knoevenagel condensation between ethyl cyanoacetate and ketones or aldehydes under basic conditions (e.g., sodium ethoxide). For example, reactions with substituted benzaldehydes produce derivatives with varying electronic properties . Yield optimization requires precise control of temperature (typically 60–80°C), solvent selection (e.g., ethanol or toluene), and stoichiometric ratios. Impurities from side reactions (e.g., over-condensation) can be mitigated by slow reagent addition and inert atmospheres .
Q. How can researchers confirm the molecular structure of this compound and its derivatives?
Structural confirmation relies on spectroscopic and chromatographic methods :
- NMR : H and C NMR identify functional groups (e.g., ester carbonyl at ~170 ppm, cyano group absence in proton spectra).
- IR : Peaks at ~2250 cm (C≡N stretch) and ~1740 cm (ester C=O) are diagnostic.
- Mass spectrometry : Molecular ion peaks (e.g., m/z 155 for the parent compound) and fragmentation patterns validate the structure . Purity is assessed via HPLC or GC-MS, with thresholds >95% required for reproducibility in downstream applications.
Q. What are the key reactivity patterns of this compound in organic synthesis?
The compound’s α,β-unsaturated ketone and cyano groups enable diverse transformations:
- Nucleophilic additions : Amines or hydrazines attack the β-keto position to form heterocycles (e.g., pyridines or pyrazoles).
- Reductions : Selective reduction of the ketone to a hydroxyl group (e.g., NaBH) retains the cyano and ester functionalities .
- Cyclizations : Intramolecular reactions form fused rings, useful in medicinal chemistry scaffolds .
Advanced Research Questions
Q. How can stereoselective synthesis of this compound derivatives be achieved?
Stereocontrol is critical for bioactive derivatives. Strategies include:
- Enzymatic reduction : Bacterial strains like Klebsiella pneumoniae IFO 3319 reduce ketones to alcohols with >99% enantiomeric excess (e.e.) under optimized pH and temperature .
- Chiral catalysts : Organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Ru-BINAP) induce asymmetry during cycloadditions or Michael additions .
- Chromatographic resolution : Chiral stationary phases (CSPs) in HPLC separate enantiomers post-synthesis.
Q. How do electronic and steric effects of substituents influence the compound’s reactivity and bioactivity?
Substituents on the aryl or alkyl groups modulate reactivity:
- Electron-withdrawing groups (e.g., -NO, -CN) enhance electrophilicity at the β-keto position, accelerating nucleophilic attacks.
- Bulkier groups (e.g., 2-methylbenzyl) sterically hinder reactions, favoring specific regioselectivity in cyclizations . In biological studies, fluorinated or chlorinated analogs show enhanced antimicrobial activity due to increased membrane permeability .
Q. What methodologies resolve contradictions in reported biological activity data for this compound derivatives?
Discrepancies in bioactivity (e.g., IC values) arise from variations in:
- Assay conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%).
- Structural characterization : Verify derivative purity and stereochemistry, as impurities or racemic mixtures skew results .
- Dose-response curves : Use nonlinear regression models (e.g., Hill equation) to quantify potency and efficacy accurately .
Methodological Insights from Key Studies
Critical Analysis of Evidence
- Contradictions : While reports high enantioselectivity in bacterial reductions, similar studies on this compound derivatives may show lower e.e. due to substrate specificity. Replicating conditions (e.g., bacterial strain, substrate concentration) is essential.
- Gaps : Limited data exist on the compound’s metabolic stability or toxicity in vivo, necessitating ADME studies for pharmaceutical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
